An In-depth Technical Guide to 1-Benzyl-2,5-dimethylpiperidin-3-amine and Its Stereoisomers
An In-depth Technical Guide to 1-Benzyl-2,5-dimethylpiperidin-3-amine and Its Stereoisomers
This guide provides a comprehensive overview of 1-Benzyl-2,5-dimethylpiperidin-3-amine, a substituted piperidine derivative of significant interest in pharmaceutical research and development. Due to the presence of multiple chiral centers, the stereochemistry of this compound is a critical determinant of its chemical and biological properties. This document will delve into the chemical structure, properties, synthesis, and applications of its key stereoisomers, with a particular focus on the (3R,4R) configuration, a crucial intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.[1][2][3]
Chemical Structure and Stereoisomerism
The core structure of 1-Benzyl-2,5-dimethylpiperidin-3-amine consists of a piperidine ring substituted with a benzyl group at the nitrogen (position 1), methyl groups at positions 2 and 5, and an amine group at position 3. The presence of three chiral centers at carbons 2, 3, and 5 gives rise to a number of possible stereoisomers.
The spatial arrangement of these substituents significantly influences the molecule's interaction with biological targets. The most extensively documented and commercially significant stereoisomer is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine and its salts.[4][5][6] It is important to note that the piperidine ring nomenclature can sometimes be ambiguous in the literature, with the methyl groups being at positions 2 and 5 or 3 and 4. This guide will focus on the structure as named.
Below is a 2D representation of the general structure of 1-Benzyl-2,5-dimethylpiperidin-3-amine.
Caption: General chemical structure of 1-Benzyl-2,5-dimethylpiperidin-3-amine.
Physicochemical Properties
The physicochemical properties of 1-Benzyl-2,5-dimethylpiperidin-3-amine are dependent on its specific stereoisomeric form. The most well-characterized isomer is the (3R,4R) form, often used as its dihydrochloride salt to improve solubility and stability.[4]
| Property | Value (for (3R,4R) isomer) | Source |
| Molecular Formula | C14H22N2 | [6][7] |
| Molecular Weight | 218.34 g/mol | [6] |
| Monoisotopic Mass | 218.1783 Da | [7] |
| Physical Form | Liquid (for free base), Solid (for dihydrochloride salt) | |
| Purity | Typically >95% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| XlogP (predicted) | 2.2 | [7] |
Synthesis of Stereoisomers
The stereoselective synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-amine isomers is a key challenge and an area of active research. The synthesis of the (3R,4R) isomer is of particular industrial importance.
Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
A common synthetic approach involves the reduction of a substituted pyridine precursor. One documented method starts from 1-benzyl-4-methyl-3-(methylamino)pyridinium bromide.[8]
Reaction Scheme:
Caption: Generalized synthetic workflow for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Experimental Protocol (Illustrative):
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Reduction of the Pyridinium Salt: 1-benzyl-3-methylamino-4-methyl-pyridinium bromide is dissolved in ethanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., below 30°C).[2][8] The reaction is stirred for several hours until completion, which can be monitored by techniques like HPLC.[2]
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Work-up and Extraction: The reaction mixture is then quenched, for instance, by the dropwise addition of 2M HCl to neutralize excess borohydride.[8] The product is extracted into an organic solvent like dichloromethane. The organic layers are combined and concentrated.[2][8]
-
Purification and Salt Formation: The crude product can be further purified. To obtain the dihydrochloride salt, an ethanolic solution of hydrochloric acid is added to a solution of the free base in ethanol, leading to the precipitation of the desired salt.[2][8]
-
Chiral Resolution: To obtain the enantiomerically pure (3R,4R) isomer, a chiral resolving agent such as L-di-p-toluyl tartaric acid (L-DTTA) can be used to selectively crystallize the desired diastereomeric salt.[1]
Another patented method involves the asymmetric hydrogenation of a racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate using a chiral rhodium catalyst, followed by reduction.[9]
Applications in Drug Development
The primary application of specific stereoisomers of 1-Benzyl-2,5-dimethylpiperidin-3-amine is as a key building block in the synthesis of active pharmaceutical ingredients (APIs).
Intermediate for Tofacitinib Synthesis
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a crucial intermediate for the synthesis of Tofacitinib, an oral medication for the treatment of rheumatoid arthritis.[1][3] Tofacitinib is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.
Role in Tofacitinib Synthesis:
Caption: Role of the piperidine intermediate in the synthesis of Tofacitinib.
The synthesis involves the coupling of the debenzylated (3R,4R)-N,4-dimethylpiperidin-3-amine with a functionalized pyrrolo[2,3-d]pyrimidine core. The stereochemistry of the piperidine moiety is essential for the drug's efficacy and safety profile.
Spectroscopic Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 219.18558 | 153.3 |
| [M+Na]+ | 241.16752 | 158.9 |
Safety and Handling
As a chemical intermediate, 1-Benzyl-2,5-dimethylpiperidin-3-amine and its salts should be handled with appropriate safety precautions. The dihydrochloride salt of the (3S,4S) isomer is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). The signal word is "Warning" and the pictogram is GHS07.
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
References
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CAS 1062580-52-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
-
1-benzyl-2,5-dimethylpiperidin-3-amine (C14H22N2). PubChemLite. [Link]
-
1-Benzyl-N-methylpiperidin-3-amine | C13H20N2 | CID 21512534. PubChem. [Link]
-
CAS No : 1638499-31-6 | Product Name : (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. Pharmaffiliates. [Link]
- CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
-
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. PubChem. [Link]
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1-benzyl-2,5-dimethylpiperidin-3-one (C14H19NO). PubChemLite. [Link]
- 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]
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